molecular formula C19H23NO7S B1630061 (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;4-methylbenzenesulfonic acid CAS No. 312623-76-0

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;4-methylbenzenesulfonic acid

Cat. No.: B1630061
CAS No.: 312623-76-0
M. Wt: 409.5 g/mol
InChI Key: LUNPMLXZNDGGGY-FVGYRXGTSA-N
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Description

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C19H23NO7S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;4-methylbenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;4-methylbenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;4-methylbenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.C7H8O3S/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);2-5H,1H3,(H,8,9,10)/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNPMLXZNDGGGY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628459
Record name (3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312623-76-0
Record name (3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid p-toluenesulfonic acid salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; 4-methylbenzenesulfonic acid (commonly referred to as M1) is a compound of significant interest due to its potential biological activities. This article explores its biological effects, particularly focusing on its antiproliferative properties and mechanisms of action.

  • Molecular Formula : C12H15NO4·ClH
  • Molecular Weight : 273.713 g/mol
  • CAS Number : 82586-62-7
  • IUPAC Name : (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of M1 in various models. A notable study evaluated the compound's efficacy in diethylnitrosamine-induced hepatocarcinogenic rats. The findings indicated that M1 significantly inhibited tumor growth and restored normal liver architecture.

Key Findings :

  • Protective Action on Liver : M1 showed a protective effect against liver damage caused by carcinogens.
  • Histopathological Improvements : Histological examinations revealed a restoration of liver tissue arrangement to normal proportions.
  • Biochemical Analysis : The compound effectively normalized various biochemical parameters associated with liver function.

The mechanisms underlying the biological activity of M1 involve modulation of metabolic pathways and cellular signaling. Proton nuclear magnetic resonance (NMR) spectroscopy was utilized to assess metabolic alterations in serum samples from treated rats. The results indicated that M1 therapy ameliorated metabolic disturbances associated with hepatocellular carcinoma.

Study 1: Hepatocellular Carcinoma Model

A comprehensive study published in PubMed assessed the in-vivo effects of M1 on hepatocellular carcinoma. The researchers employed various methodologies including HPLC analysis and histopathology to evaluate the compound's effectiveness.

ParameterResult
Tumor Size ReductionSignificant
Liver Tissue ArrangementRestored
Plasma Drug ConcentrationHigh post-administration

Study 2: Metabolic Profiling

In another investigation focusing on metabolic profiling, the study utilized NMR-based metabolomics to explore the impact of M1 on metabolic alterations induced by cancer. The analysis revealed that M1 treatment led to significant changes in metabolite levels, suggesting its role in restoring metabolic homeostasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;4-methylbenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;4-methylbenzenesulfonic acid

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